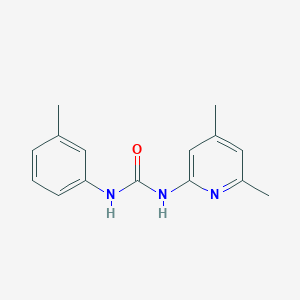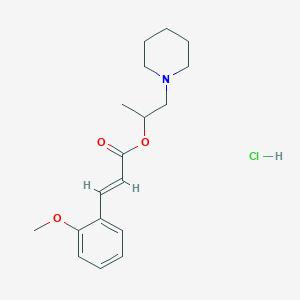
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea, also known as DMPU, is a chemical compound that has gained attention in the scientific community for its potential use as a herbicide. DMPU belongs to a class of compounds known as ureas, which have been used in the agricultural industry for their ability to control weed growth. In
Mecanismo De Acción
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, leading to their eventual death. This compound is also known to affect photosynthesis, which further contributes to its herbicidal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting ALS and affecting photosynthesis, this compound has also been shown to affect the expression of genes involved in plant growth and development. Specifically, this compound has been shown to upregulate the expression of genes involved in stress response and downregulate the expression of genes involved in cell division and expansion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea as a tool in plant physiology research is its ability to inhibit photosynthesis, which allows researchers to study the effects of reduced photosynthesis on plant growth and development. Additionally, this compound has a broad spectrum of herbicidal activity, making it useful for studying the effects of weed control on plant growth and development. However, one limitation of this compound is its potential toxicity to non-target organisms, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea. One area of interest is the development of more specific ALS inhibitors that can selectively target different weed species while minimizing the impact on non-target organisms. Additionally, further research is needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development. Finally, there is a need for more studies on the potential environmental impacts of this compound and other urea herbicides, particularly with respect to their potential effects on soil microorganisms and other non-target organisms.
Conclusion
In summary, this compound is a promising herbicide that has gained attention in the scientific community for its potential use in the agricultural industry. This compound works by inhibiting the enzyme ALS, disrupting plant growth and development, and affecting photosynthesis. This compound has a broad spectrum of herbicidal activity and has been studied for its potential use as a tool in plant physiology research. However, further research is needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development, as well as its potential environmental impacts.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3-methylphenylisocyanate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential use as a herbicide. Several studies have shown that this compound exhibits strong herbicidal activity against a wide range of weed species, making it a promising candidate for use in the agricultural industry. In addition, this compound has also been studied for its potential use as a tool in plant physiology research, as it can inhibit photosynthesis and affect plant growth and development.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-5-4-6-13(8-10)17-15(19)18-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNSDUDDWGPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5463469.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5463471.png)
![N-{3-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5463473.png)
![1-(4-fluorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5463475.png)
![7-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5463491.png)
![4-[(4-chloro-3-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5463511.png)

![4-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5463531.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)
